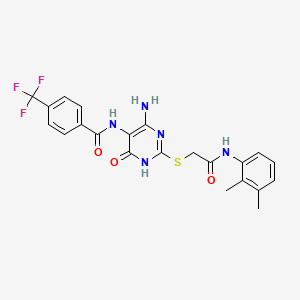![molecular formula C19H24N2O3 B2905633 1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone CAS No. 890604-82-7](/img/structure/B2905633.png)
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a synthetic organic compound known for its diverse applications across various scientific disciplines. Its molecular structure encompasses a 1H-indene moiety linked via an ether bond to a pyrazole derivative. The hydroxyl and ethanone groups contribute to its chemical reactivity, enabling its participation in a variety of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone typically involves multi-step organic reactions. A common method begins with the preparation of the 2,3-dihydro-1H-indene derivative, followed by its reaction with an appropriate pyrazole intermediate.
Example Synthetic Route
Preparation of 2,3-dihydro-1H-indene derivative:
React indene with a hydrogenation catalyst under mild conditions to yield 2,3-dihydro-1H-indene.
Conditions: Pd/C catalyst, H2 atmosphere, solvent (e.g., ethanol).
Formation of the pyrazole intermediate:
Condense 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate in the presence of a base (e.g., NaOH) to form the ester intermediate.
Conditions: NaOH, ethanol, reflux.
Coupling reaction:
React the 2,3-dihydro-1H-indene derivative with the pyrazole intermediate under basic conditions to form the ether linkage.
Conditions: K2CO3, acetone, reflux.
Industrial Production Methods
Industrial production scales up these laboratory methods, employing continuous flow reactors for efficiency and consistency. Solvent choice and catalyst optimization are tailored to minimize environmental impact and maximize yield.
化学反応の分析
Types of Reactions
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone can undergo several types of reactions, including:
Oxidation
Common Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Major Products: Oxidation of the hydroxyl group leads to the formation of a ketone.
Reduction
Common Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Major Products: Reduction of the ketone group to a secondary alcohol.
Substitution
Common Reagents: Nucleophiles (e.g., NaOH, KCN).
Major Products: Substitution at the pyrazole ring, leading to various derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: Acts as a potential inhibitor for certain enzymes due to its reactive functional groups.
Medicine
Pharmacological Potential: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry
Material Science: Used in the development of novel materials with specific chemical properties.
作用機序
The compound's mechanism of action is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The hydroxyl and ethanone groups facilitate binding interactions through hydrogen bonding and dipole-dipole interactions. This interaction can modulate the activity of the target enzyme or receptor, leading to a biological effect.
類似化合物との比較
Similar Compounds
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanone: : Similar structure with a methanone instead of an ethanone group.
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3-methyl-1H-pyrazol-4-yl}ethanone: : Varies by the methyl group substitution on the pyrazole ring.
Uniqueness
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone stands out due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
That should cover all the bases
特性
IUPAC Name |
1-[1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-19(14(3)22)13(2)21(20-12)10-17(23)11-24-18-8-7-15-5-4-6-16(15)9-18/h7-9,17,23H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWKHNANKUHZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
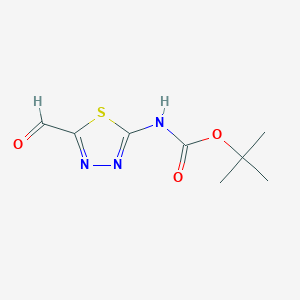
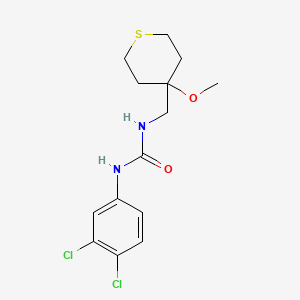
![2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2905553.png)
![N-cyclopropyl-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2905554.png)
![3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2905555.png)
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2905556.png)
![5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2905557.png)

![N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2905563.png)
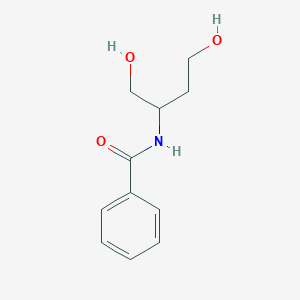
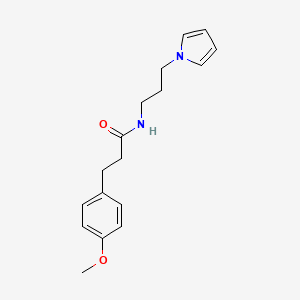
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2905570.png)
![8-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2905571.png)
